molecular formula C8H8N2 B130773 3-(Aminomethyl)benzonitrile CAS No. 10406-24-3

3-(Aminomethyl)benzonitrile

Cat. No. B130773
CAS RN: 10406-24-3
M. Wt: 132.16 g/mol
InChI Key: XFKPORAVEUOIRF-UHFFFAOYSA-N
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Patent
US07119230B2

Procedure details

A commercially available activated carbon-supported palladium catalyst “PDC-3000” available from Toyo C.C.I. Co., Ltd. (supported palladium: 3% by weight) was activated by reduction with hydrogen. A 100-ml autoclave was successively charged with 3.0 g of the activated catalyst, 12.8 g of isophthalonitrile containing as impurities 3.42% by weight of 3-cyanobenzamide and 0.24% by weight of 3-cyanobenzoic acid, 37 g of liquid ammonia, and 0.1 g of sodium hydroxide. Then, hydrogen was introduced into the autoclave to increase the inner pressure to 20 MPa (gauge). The concentration in the reaction solution was 0.877% by weight for the benzamide compound and 0.062% by weight for the benzoic acid compound. The autoclave was shaken at 50° C. for 30 min. The gas chromatographic analysis on the reaction product solution showed that the conversion of isophthalonitrile was 92.0 mol %, the yields of 3-cyanobenzylamine was 54.3 mol %, and the yield of m-xylylenediamine was 4.2 mol %. The by-products were substantially high-boiling substances.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
37 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
activated catalyst
Quantity
3 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H][H].[C:3](#[N:12])[C:4]1[CH:11]=[CH:10][CH:9]=[C:6]([C:7]#[N:8])[CH:5]=1.C(C1C=C(C=CC=1)C(N)=O)#N.C(C1C=C(C=CC=1)C(O)=O)#N.N.[OH-].[Na+]>[Pd]>[C:7]([C:6]1[CH:5]=[C:4]([CH:11]=[CH:10][CH:9]=1)[CH2:3][NH2:12])#[N:8] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
12.8 g
Type
reactant
Smiles
C(C1=CC(C#N)=CC=C1)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)N)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)O)C=CC1
Name
liquid
Quantity
37 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0.1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
activated catalyst
Quantity
3 g
Type
catalyst
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The autoclave was shaken at 50° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to increase the inner pressure to 20 MPa (gauge)
CONCENTRATION
Type
CONCENTRATION
Details
The concentration in the reaction solution

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C=1C=C(CN)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.